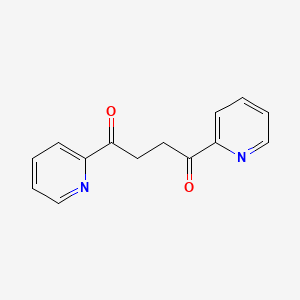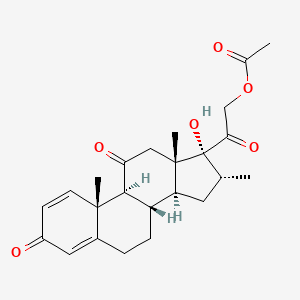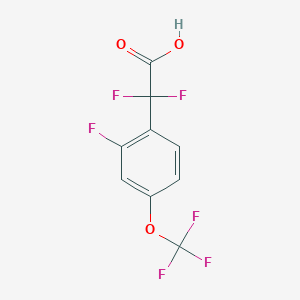
Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate is an organic compound with the molecular formula C17H22O3 It is characterized by the presence of an ethyl ester group, a ketone group, and a highly substituted aromatic ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate can be achieved through several methods. One common approach involves the reaction of 2,3-dichloropropionic acid with acetic anhydride . The reaction typically requires a solvent such as dichloromethane and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of esterification and ketone formation are applicable. Large-scale production would likely involve optimized reaction conditions, including the use of catalysts and controlled temperatures to maximize yield and purity.
化学反応の分析
Types of Reactions
Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions due to the presence of multiple methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) and conditions like elevated temperatures.
Major Products
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学的研究の応用
Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate involves its interaction with various molecular targets. The compound’s effects are mediated through its ability to undergo chemical transformations, such as oxidation and reduction, which can alter its biological activity. The specific pathways and targets depend on the context of its application, such as its role in drug development or as a chemical intermediate.
類似化合物との比較
Similar Compounds
Ethyl 2-oxo-4-phenylbutyrate: Similar in structure but with a phenyl group instead of a pentamethylphenyl group.
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Contains a similar ester and ketone functionality but with a different ring structure.
Uniqueness
Ethyl 4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate is unique due to the presence of the highly substituted pentamethylphenyl group, which imparts distinct chemical and physical properties
特性
分子式 |
C17H22O3 |
|---|---|
分子量 |
274.35 g/mol |
IUPAC名 |
ethyl (E)-4-oxo-4-(2,3,4,5,6-pentamethylphenyl)but-2-enoate |
InChI |
InChI=1S/C17H22O3/c1-7-20-16(19)9-8-15(18)17-13(5)11(3)10(2)12(4)14(17)6/h8-9H,7H2,1-6H3/b9-8+ |
InChIキー |
HAJUURKPOBXIJT-CMDGGOBGSA-N |
異性体SMILES |
CCOC(=O)/C=C/C(=O)C1=C(C(=C(C(=C1C)C)C)C)C |
正規SMILES |
CCOC(=O)C=CC(=O)C1=C(C(=C(C(=C1C)C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[(1S,2R,3R,4S,5R)-5-amino-4-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-3-hydroxy-2-[(2R,3R,5S,6R)-5-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxan-2-yl]oxycyclohexyl]carbamate](/img/structure/B12079235.png)

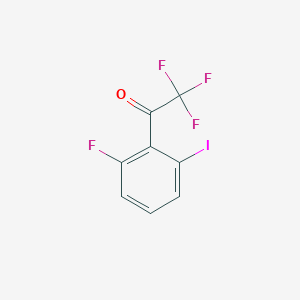
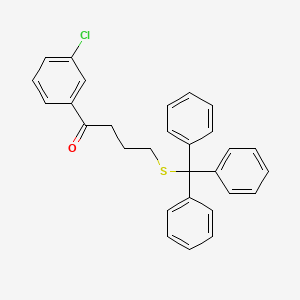
![[[2-(S-Methylsulfonimidoyl)ethoxy]methyl]benzene](/img/structure/B12079275.png)


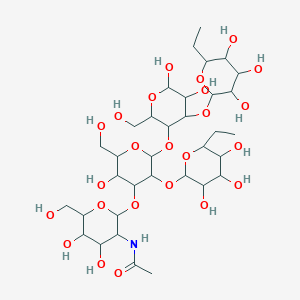
![2,6-Dibromo-4,8-dicyanotricyclo[3.3.1.0(1,5)]nona-3,7-diene](/img/structure/B12079293.png)
